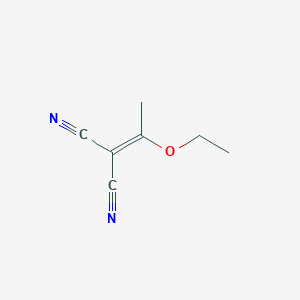

(1-Ethoxyethylidene)malononitrile

Description

Properties

IUPAC Name |

2-(1-ethoxyethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-3-10-6(2)7(4-8)5-9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSVWXDDFBSSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063855 | |

| Record name | (1-Ethoxyethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-82-3 | |

| Record name | 2-(1-Ethoxyethylidene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Ethoxyethylidene)malononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5417-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, 2-(1-ethoxyethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Ethoxyethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethoxyethylidene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-ETHOXYETHYLIDENE)MALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG9PY6W3QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (1-Ethoxyethylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1-ethoxyethylidene)malononitrile, a valuable reagent in organic synthesis. This document details the common synthetic route, experimental protocols, and key characterization data to facilitate its use in research and development.

Chemical Properties and Data

(1-Ethoxyethylidene)malononitrile, with the CAS number 5417-82-3, is a stable crystalline solid.[1] A summary of its key chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Appearance | White to beige crystalline powder and chunks |

| Melting Point | 90-92 °C (lit.) |

| CAS Number | 5417-82-3 |

| Linear Formula | CH₃C(OC₂H₅)=C(CN)₂ |

Synthesis of (1-Ethoxyethylidene)malononitrile

The most common and efficient method for the synthesis of (1-ethoxyethylidene)malononitrile involves the condensation reaction of malononitrile with triethyl orthoacetate. A variation of this reaction utilizes triethyl orthoformate in the presence of a catalyst. A patented method outlines a procedure using malononitrile, triethyl orthoformate, and anhydrous zinc chloride as a catalyst.[2][3]

Synthetic Pathway

The reaction proceeds via the pathway illustrated below.

Caption: Synthesis of (1-Ethoxyethylidene)malononitrile.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of (1-ethoxyethylidene)malononitrile.

Materials:

-

Malononitrile

-

Triethyl orthoacetate

-

Anhydrous acetic acid (catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of malononitrile and a slight excess of triethyl orthoacetate is prepared.

-

A catalytic amount of anhydrous acetic acid is added to the reaction mixture.

-

The mixture is heated under reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the excess triethyl orthoacetate and the ethanol byproduct are removed by distillation.

-

The crude product is then purified by recrystallization from ethanol to yield the final product.

Characterization of (1-Ethoxyethylidene)malononitrile

The structural confirmation and purity assessment of the synthesized (1-ethoxyethylidene)malononitrile are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

While specific, high-resolution spectra are proprietary to various databases, the expected characteristic peaks and signals are summarized in the tables below.

Table 2: ¹H NMR Spectral Data (Expected Chemical Shifts)

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.4 | Triplet |

| CH₂ (ethyl) | ~4.3 | Quartet |

| CH₃ (acetyl) | ~2.5 | Singlet |

Table 3: ¹³C NMR Spectral Data (Expected Chemical Shifts)

| Carbon Atom | Chemical Shift (ppm) |

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~68 |

| CH₃ (acetyl) | ~20 |

| C (cyano) | ~114, ~115 |

| C=C (olefinic) | ~80, ~170 |

Table 4: IR Spectral Data (Expected Absorption Bands)

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (nitrile) | ~2220 |

| C=C (alkene) | ~1600 |

| C-O (ether) | ~1250 |

Table 5: Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | 136.06 |

Experimental Workflow for Characterization

The general workflow for the characterization of the synthesized product is outlined below.

Caption: Characterization workflow for the product.

Applications

(1-Ethoxyethylidene)malononitrile is a versatile intermediate in organic synthesis. It is notably used in the preparation of various heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of (1-ethoxyethylidene)malononitrile. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, enabling the efficient preparation and validation of this important chemical intermediate.

References

An In-depth Technical Guide to (1-Ethoxyethylidene)malononitrile: Properties, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethoxyethylidene)malononitrile, a member of the malononitrile derivative family, is a versatile compound with applications in chemical synthesis and potential for biological activity. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its potential role in modulating key signaling pathways relevant to drug discovery. All quantitative data is presented in structured tables for clarity, and complex processes are visualized using Graphviz diagrams.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [3][4] |

| CAS Number | 5417-82-3 | [3][4] |

| Appearance | White to beige crystalline powder and chunks | [5][6] |

| Melting Point | 90-92 °C (lit.) | [3] |

| Boiling Point | 250.42°C (rough estimate) | [7] |

| Density | 1.1778 (rough estimate) | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane | [7] |

Spectroscopic Data (Predicted)

Experimental spectra for (1-Ethoxyethylidene)malononitrile are not widely published. However, based on the known spectral data of structurally similar malononitrile derivatives and general principles of spectroscopy, the following characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of (1-Ethoxyethylidene)malononitrile is expected to show three distinct signals:

-

A quartet at approximately 4.0-4.3 ppm, corresponding to the two protons of the ethoxy methylene group (-O-CH₂-).

-

A singlet at approximately 2.3-2.6 ppm, corresponding to the three protons of the methyl group (-C-CH₃).

-

A triplet at approximately 1.3-1.5 ppm, corresponding to the three protons of the ethoxy methyl group (-CH₂-CH₃).

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule. The approximate chemical shifts are anticipated as follows:

-

C=O (nitrile carbons): Two signals in the range of 115-120 ppm.

-

C=C (alkene carbons): Two signals, one around 160-170 ppm (for the carbon attached to the ethoxy group) and another around 80-90 ppm (for the carbon attached to the two nitrile groups).

-

-O-CH₂-: A signal in the range of 60-70 ppm.

-

-C-CH₃: A signal in the range of 15-25 ppm.

-

-CH₂-CH₃: A signal in the range of 10-15 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

C≡N (nitrile): A strong, sharp absorption band around 2220-2260 cm⁻¹.

-

C=C (alkene): A medium intensity absorption band around 1600-1680 cm⁻¹.

-

C-O (ether): A strong absorption band in the region of 1000-1300 cm⁻¹.

-

C-H (alkane): Absorption bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 136. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 amu) leading to a fragment at m/z = 91, or the loss of a methyl group (-CH₃, 15 amu) resulting in a fragment at m/z = 121.

Experimental Protocols

Synthesis of (1-Ethoxyethylidene)malononitrile via Knoevenagel Condensation

Materials:

-

Malononitrile

-

Triethyl orthoformate

-

Anhydrous zinc chloride (catalyst)

-

Ice bath

-

Reaction flask with reflux condenser, thermometer, and mechanical stirrer

-

Rotary evaporator

-

Filtration apparatus

-

Acetone

-

Activated carbon

Procedure:

-

To a 5000 mL three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 2600 g of triethyl orthoformate.

-

Cool the flask to approximately 20 °C using an ice-water bath.

-

Slowly add 1100 g of malononitrile to the stirred triethyl orthoformate over a period of 50 minutes. Monitor the temperature to ensure there is no significant exotherm.

-

After the addition is complete, add 10 g of anhydrous zinc chloride to the reaction mixture.

-

Heat the mixture in a water bath to 70 °C and maintain stirring for 2.5 hours.

-

After the reaction is complete, remove the ethanol byproduct by distillation under reduced pressure using a rotary evaporator.

-

Cool the remaining mixture to room temperature to allow for the crystallization of the product.

-

Collect the solid product by filtration.

-

For purification, dissolve the crude product in 1800 g of acetone with warming to 60 °C.

-

Add 30 g of activated carbon and stir for 50 minutes to decolorize the solution.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool to room temperature, then place it in a freezer for 4 hours to complete crystallization.

-

Collect the purified crystals by suction filtration and dry them under vacuum at 50 °C for 5.5 hours.

Expected Yield: Approximately 83%.

Knoevenagel Condensation: Reaction Workflow

The synthesis of (1-Ethoxyethylidene)malononitrile follows the Knoevenagel condensation mechanism. This process involves the reaction of an active methylene compound (malononitrile) with a carbonyl equivalent (in this case, derived from triethyl orthoacetate) in the presence of a catalyst.

Caption: Workflow for the synthesis of (1-Ethoxyethylidene)malononitrile.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of (1-Ethoxyethylidene)malononitrile are limited, the broader class of malononitrile derivatives, particularly those with a benzylidene group (tyrphostins), have been investigated as inhibitors of protein tyrosine kinases (PTKs).[1][8][9] PTKs are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is often implicated in diseases such as cancer.[8]

Tyrosine Kinase Inhibition

Derivatives of malononitrile have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[8][10] Inhibition of EGFR signaling can block downstream pathways that promote tumor cell survival and proliferation.

Caption: Potential inhibition of the EGFR signaling pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Some studies suggest that malononitrile derivatives may modulate this pathway, although the precise mechanisms are still under investigation. Inhibition of the NF-κB pathway is a therapeutic strategy for various inflammatory diseases and cancers.

Caption: Potential modulation of the NF-κB signaling pathway.

Safety and Handling

(1-Ethoxyethylidene)malononitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4]

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific target organ toxicity – single exposure (Category 3), Respiratory system

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a dust mask type N95 (US) or equivalent.

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear appropriate protective clothing.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

(1-Ethoxyethylidene)malononitrile is a valuable building block in organic synthesis. While comprehensive experimental data on its physical and spectroscopic properties are somewhat limited, its characteristics can be reliably predicted based on related compounds. The potential for malononitrile derivatives to act as inhibitors of key signaling pathways, such as those mediated by tyrosine kinases and NF-κB, highlights a promising area for future research in drug discovery and development. Further investigation into the specific biological activities of (1-Ethoxyethylidene)malononitrile is warranted to fully elucidate its therapeutic potential.

References

- 1. stemcell.com [stemcell.com]

- 2. Malononitrile, (ethoxyethylidene)- | C7H8N2O | CID 45262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-(4-Nitrobenzylidene)malononitrile | 2700-23-4 [smolecule.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. (1-ETHOXYETHYLIDENE)MALONONITRILE | 5417-82-3 [chemicalbook.com]

- 7. Propanedinitrile, ethylidene- | C5H4N2 | CID 564184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. 2-(Ethoxymethylene)propanedinitrile | C6H6N2O | CID 67152 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number 5417-82-3 chemical properties and safety data

An In-depth Technical Guide to (1-Ethoxyethylidene)malononitrile (CAS Number: 5417-82-3)

This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthetic protocols for (1-Ethoxyethylidene)malononitrile, identified by CAS number 5417-82-3. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

(1-Ethoxyethylidene)malononitrile is a nitrile compound with the systematic IUPAC name 2-(1-ethoxyethylidene)propanedinitrile. It is a versatile intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of (1-Ethoxyethylidene)malononitrile

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [2] |

| Appearance | White to beige crystalline powder and chunks | [1] |

| Melting Point | 90-92 °C (lit.) | [2] |

| Boiling Point | 250.42°C (rough estimate) | |

| Density | 1.1778 (rough estimate) | |

| Solubility | Soluble in Chloroform, Dichloromethane | |

| SMILES String | CCO\C(C)=C(\C#N)C#N | [2] |

| InChI Key | BOSVWXDDFBSSIZ-UHFFFAOYSA-N | [2] |

Safety Data

(1-Ethoxyethylidene)malononitrile is classified as hazardous. Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this chemical.[2]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [2] |

| H315 | Causes skin irritation | [2] | |

| H319 | Causes serious eye irritation | [2] | |

| H335 | May cause respiratory irritation | [2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [2] | |

| P302+P352+P312 | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell | [2] | |

| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell | [2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [2] |

Experimental Protocols

Synthesis of (1-Ethoxyethylidene)malononitrile

A common method for the synthesis of (1-Ethoxyethylidene)malononitrile involves the reaction of triethyl orthoacetate and malononitrile in the presence of acetic anhydride.

Experimental Protocol:

-

Reaction Setup: In a 1000 mL reaction flask equipped with a reflux condenser and a magnetic stirrer, add 503 mL of triethyl orthoacetate, 127.2 mL of malononitrile, and 389 mL of acetic anhydride.

-

Reaction: Heat the mixture to reflux with continuous stirring for 4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, stop heating and distill off the low-boiling solvents under reduced pressure.

-

Purification: Cool the residue to room temperature and add a sufficient amount of ethanol to dissolve the solid completely. Add activated carbon for decolorization and filter the solution while hot.

-

Crystallization: Place the filtrate in a refrigerator to induce crystallization.

-

Isolation: Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain (1-Ethoxyethylidene)malononitrile.[3]

Caption: Synthesis workflow for (1-Ethoxyethylidene)malononitrile.

Applications in Synthesis

(1-Ethoxyethylidene)malononitrile serves as a key building block for the synthesis of various heterocyclic compounds, including pyrazole and pyridine derivatives.[1] Some of these derivatives have been investigated for their biological activities.

Synthesis of Pyrazole Derivatives

(1-Ethoxyethylidene)malononitrile is utilized in the synthesis of benzyl 5-amino-4-cyano-3-methyl-1H-pyrazole-1-carboxylate.

Synthesis of Pyridine Derivatives

It is also a precursor for the synthesis of 2-amino-6-mercaptopyridine-3,5-dicarbonitrile derivatives.[1]

Caption: Synthetic utility of (1-Ethoxyethylidene)malononitrile.

Biological Activity

While (1-Ethoxyethylidene)malononitrile is primarily used as a synthetic intermediate, some of the heterocyclic compounds derived from it have shown potential biological activities. For instance, certain pyrido[2,3-d]pyrimidine derivatives, synthesized using this compound, have been investigated as anti-proliferative CDK2 inhibitors.[2] Further research is required to determine if (1-Ethoxyethylidene)malononitrile itself possesses any direct biological effects.

References

An In-depth Technical Guide to the Reactivity and Stability of (1-Ethoxyethylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethoxyethylidene)malononitrile is a highly functionalized organic molecule that serves as a versatile precursor in the synthesis of various heterocyclic compounds, particularly those of pharmaceutical interest. Its reactivity is characterized by the electrophilic nature of the double bond, which is activated by two electron-withdrawing nitrile groups, and the presence of a vinyl ether moiety. This guide provides a comprehensive overview of the reactivity and stability of (1-ethoxyethylidene)malononitrile, summarizing key reactions, providing detailed experimental protocols, and discussing its stability under various conditions. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Physicochemical Properties

(1-Ethoxyethylidene)malononitrile is a white to beige crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (1-Ethoxyethylidene)malononitrile

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O | |

| Molecular Weight | 136.15 g/mol | |

| Appearance | White to beige crystalline powder and chunks | [1] |

| Melting Point | 90-92 °C (lit.) | |

| CAS Number | 5417-82-3 | |

| SMILES | CCO\C(C)=C(\C#N)C#N | |

| InChI Key | BOSVWXDDFBSSIZ-UHFFFAOYSA-N |

Reactivity Profile

The reactivity of (1-ethoxyethylidene)malononitrile is dominated by the electron-deficient carbon-carbon double bond, making it an excellent Michael acceptor. Nucleophiles readily attack the β-carbon, leading to a variety of addition and cycloaddition reactions.

Nucleophilic Addition Reactions

(1-Ethoxyethylidene)malononitrile readily undergoes nucleophilic addition with a wide range of nucleophiles, including amines, hydrazines, and thiols. The general mechanism involves the attack of the nucleophile on the β-carbon of the double bond, followed by protonation.

Caption: Generalized mechanism of nucleophilic addition.

A significant application of (1-ethoxyethylidene)malononitrile is its reaction with hydrazines to form substituted pyrazoles, which are important scaffolds in medicinal chemistry.[2][3][4][5] The reaction proceeds via an initial Michael addition, followed by an intramolecular cyclization and elimination of ethanol.

Caption: Reaction pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from analogous reactions of malononitrile derivatives with hydrazines.[6]

-

Materials: (1-Ethoxyethylidene)malononitrile, Phenylhydrazine, Ethanol.

-

Procedure:

-

Dissolve (1-ethoxyethylidene)malononitrile (1 eq.) in ethanol in a round-bottom flask.

-

Add phenylhydrazine (1 eq.) to the solution.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

-

Table 2: Representative Yields for Pyrazole Synthesis

| Hydrazine Derivative | Product | Yield (%) | Reference(s) |

| Hydrazine hydrate | 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile | Not reported | [2] |

| Phenylhydrazine | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | High (inferred) | [2][6] |

| Substituted Hydrazines | Various substituted pyrazoles | Generally good to excellent | [4][5] |

(1-Ethoxyethylidene)malononitrile is expected to react readily with thiols in a Michael addition reaction, similar to other activated alkenes.[7][8][9][10] The reaction is typically base-catalyzed, with the basic conditions generating the more nucleophilic thiolate anion.

Caption: Workflow for thiol addition reaction.

Experimental Protocol: General Procedure for Thiol Addition

This protocol is a general representation based on known thiol-Michael addition reactions.[8]

-

Materials: (1-Ethoxyethylidene)malononitrile, Thiol (e.g., thiophenol, cysteine), Base catalyst (e.g., triethylamine), Solvent (e.g., ethanol, THF).

-

Procedure:

-

Dissolve (1-ethoxyethylidene)malononitrile (1 eq.) and the thiol (1.1 eq.) in the chosen solvent.

-

Add a catalytic amount of the base.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Stability Studies

The stability of (1-ethoxyethylidene)malononitrile is a critical parameter, especially in the context of drug development and synthesis.[11][12][13] Its stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[14][15] A typical forced degradation study would involve subjecting (1-ethoxyethylidene)malononitrile to the stress conditions outlined in Table 3.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C) | Hydrolysis of the vinyl ether to a ketone and ethanol. Hydrolysis of the nitrile groups to amides and carboxylic acids. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C) | Similar to acidic hydrolysis, but potentially faster for the vinyl ether. |

| Oxidative Stress | 3-30% H₂O₂, room temperature or gentle heat | Oxidation of the double bond, potentially leading to cleavage. |

| Thermal Stress | Solid state, elevated temperature (e.g., 105 °C) | Decomposition, polymerization. |

| Photolytic Stress | Exposure to UV and visible light (ICH Q1B guidelines) | Isomerization, polymerization, or other light-induced reactions. |

Experimental Protocol: General Procedure for Forced Degradation

-

Sample Preparation: Prepare solutions of (1-ethoxyethylidene)malononitrile in the respective stress media (e.g., 1 mg/mL). For thermal and photolytic studies, use the solid compound.

-

Stress Application: Expose the samples to the conditions outlined in Table 3 for a defined period (e.g., 24-48 hours).

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity. Identify the structure of significant degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted Degradation Pathways

Based on the structure of (1-ethoxyethylidene)malononitrile, several degradation pathways can be anticipated under stress conditions.

Caption: Potential degradation pathways.

Hydrolysis: The vinyl ether linkage is susceptible to hydrolysis under both acidic and basic conditions, which would likely yield acetoacetonitrile and ethanol. The nitrile groups can also be hydrolyzed to amides and subsequently to carboxylic acids under more vigorous conditions.[16]

Oxidation: The electron-rich double bond can be a target for oxidative cleavage, leading to smaller, more polar fragments.

Thermal and Photolytic Degradation: Exposure to heat and light can induce polymerization or other complex degradation pathways.[17][18]

Conclusion

(1-Ethoxyethylidene)malononitrile is a reactive and versatile building block in organic synthesis. Its reactivity is primarily governed by the electrophilic nature of the carbon-carbon double bond, making it susceptible to nucleophilic attack. While this reactivity is advantageous for synthetic applications, it also implies a degree of instability. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is crucial for its effective use in research and development, particularly in the synthesis of novel pharmaceutical agents. Further quantitative studies on its reaction kinetics and degradation under various conditions would be beneficial for optimizing its use and ensuring the quality and stability of its downstream products.

References

- 1. researchgate.net [researchgate.net]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Kinetics of thiol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. ijrpp.com [ijrpp.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Solubility Profile of (1-Ethoxyethylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of (1-Ethoxyethylidene)malononitrile, a versatile reagent in organic synthesis. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document provides a comprehensive qualitative assessment of its expected solubility based on its molecular structure. Furthermore, it outlines a detailed, generalized experimental protocol for the systematic determination of its solubility in various organic solvents. A visual representation of this experimental workflow is also provided to facilitate its practical implementation. This guide is intended to be a foundational resource for laboratory professionals, enabling the establishment of a robust solubility profile for (1-Ethoxyethylidene)malononitrile in diverse solvent systems, a critical step for its effective use in research and development.

Introduction to (1-Ethoxyethylidene)malononitrile

(1-Ethoxyethylidene)malononitrile, with the chemical formula C₇H₈N₂O, is a white to beige crystalline powder.[1] Its molecular structure incorporates an ethoxy group, a carbon-carbon double bond, and two nitrile (cyano) groups. This combination of functional groups imparts a moderate polarity to the molecule and makes it a valuable precursor in the synthesis of various heterocyclic compounds, including pyrazole and pyridine derivatives.[1] An understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and for its formulation in various applications.

Qualitative Solubility Assessment

Based on the principles of "like dissolves like," the molecular structure of (1-Ethoxyethylidene)malononitrile allows for a qualitative prediction of its solubility in common laboratory solvents.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the oxygen atom in the ethoxy group and the nitrogen atoms in the nitrile groups allows for hydrogen bond acceptance. However, the overall molecule has significant nonpolar character due to the hydrocarbon backbone. Therefore, low to moderate solubility is expected in polar protic solvents. For its close relative, malononitrile, the solubility in water is 13.3 g/100 mL at 20 °C.[2]

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the polar functionalities of (1-Ethoxyethylidene)malononitrile. Acetonitrile, in particular, has been noted as a recrystallization solvent for the related compound aminomalononitrile p-toluenesulfonate, suggesting good solubility at elevated temperatures. Therefore, moderate to good solubility is anticipated in polar aprotic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The ethyl group and the carbon backbone provide some nonpolar character. While solubility is likely to be limited in highly nonpolar solvents like hexane, it may exhibit some solubility in solvents with intermediate polarity like diethyl ether and aromatic hydrocarbons such as toluene. Diethyl ether is used in the purification of malononitrile, indicating some degree of solubility.

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): Published data indicates that (1-Ethoxyethylidene)malononitrile is soluble in chloroform and dichloromethane.[3] This is consistent with the molecule's moderate polarity.

This qualitative assessment serves as a starting point for solvent selection in experimental solubility determinations.

Quantitative Solubility Data

| Solvent Category | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Polar Protic | Water | |||

| Methanol | ||||

| Ethanol | ||||

| Polar Aprotic | Acetone | |||

| Acetonitrile | ||||

| Dimethylformamide | ||||

| Nonpolar | Hexane | |||

| Toluene | ||||

| Diethyl Ether | ||||

| Chlorinated | Dichloromethane | |||

| Chloroform |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of (1-Ethoxyethylidene)malononitrile, adapted from the widely accepted saturation shake-flask method.[4]

4.1. Materials and Equipment

-

(1-Ethoxyethylidene)malononitrile (crystalline solid)

-

Selected solvents of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline (1-Ethoxyethylidene)malononitrile to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a known volume of a suitable solvent (usually the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of (1-Ethoxyethylidene)malononitrile.

-

Prepare a calibration curve using standard solutions of known concentrations of (1-Ethoxyethylidene)malononitrile to accurately quantify the concentration in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Repeat the experiment at different temperatures to construct a solubility profile as a function of temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility profile of (1-Ethoxyethylidene)malononitrile.

Caption: Experimental workflow for determining the solubility of a crystalline compound.

Conclusion

While quantitative solubility data for (1-Ethoxyethylidene)malononitrile is not extensively documented, its molecular structure provides a solid basis for a qualitative assessment of its solubility in various organic solvents. This guide offers a detailed and robust experimental protocol, based on the saturation shake-flask method, to enable researchers to systematically and accurately determine this critical physicochemical property. The provided workflow diagram serves as a practical visual aid for implementing this procedure. Establishing a comprehensive solubility profile is an indispensable step for the effective utilization of (1-Ethoxyethylidene)malononitrile in synthetic chemistry and other scientific endeavors.

References

The Versatile Building Block: A Technical Guide to 2-(1-Ethoxyethylidene)propanedinitrile and its Applications in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Ethoxyethylidene)propanedinitrile, and its related alternative names such as (1-Ethoxyethylidene)malononitrile, is a highly versatile and reactive chemical intermediate. Its unique structural features make it a valuable precursor in the synthesis of a wide array of heterocyclic compounds, particularly pyrazole and pyridine derivatives. These resulting scaffolds are of significant interest in the pharmaceutical industry due to their proven pharmacological activities, which span antimicrobial, anti-inflammatory, and anticancer applications. This technical guide provides a comprehensive overview of the applications of 2-(1-ethoxyethylidene)propanedinitrile, with a focus on its utility in drug discovery and development. It includes detailed experimental protocols for the synthesis of key derivatives, quantitative data on their biological activities, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

2-(1-Ethoxyethylidene)propanedinitrile is a key building block in organic synthesis, prized for its dual reactivity stemming from the electron-withdrawing nitrile groups and the reactive enol ether moiety. This combination allows for a variety of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. This guide will delve into the synthetic utility of this compound, its chemical properties, and its role in the generation of pharmacologically active molecules.

Chemical Properties and Alternative Names

2-(1-Ethoxyethylidene)propanedinitrile is systematically known by several names, which are often used interchangeably in the literature. A clear understanding of these synonyms is crucial for a comprehensive literature search.

| Property | Value |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| CAS Number | 5417-82-3 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 90-92 °C |

Table 1: Physicochemical Properties of 2-(1-Ethoxyethylidene)propanedinitrile

Alternative Names:

-

(1-Ethoxyethylidene)malononitrile

-

Ethyl 2-cyano-3-ethoxy-2-butenoate

-

2-Cyano-3-ethoxycrotononitrile

Applications in the Synthesis of Bioactive Heterocycles

The primary application of 2-(1-ethoxyethylidene)propanedinitrile in drug discovery lies in its use as a precursor for the synthesis of pyrazole and pyridine derivatives. These heterocyclic systems are prevalent in a multitude of clinically approved drugs and investigational new drug candidates.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are well-established pharmacophores known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The reaction of 2-(1-ethoxyethylidene)propanedinitrile with various hydrazine derivatives provides a straightforward and efficient route to highly substituted 5-aminopyrazoles.

This protocol describes a general method for the synthesis of a 5-aminopyrazole derivative.

Materials:

-

2-(1-Ethoxyethylidene)propanedinitrile (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve 2-(1-ethoxyethylidene)propanedinitrile (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add phenylhydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the desired 5-amino-1-phenyl-3-methyl-1H-pyrazole-4-carbonitrile.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Synthesis of Pyridine Derivatives

Pyridine and its fused heterocyclic systems are another class of compounds readily accessible from 2-(1-ethoxyethylidene)propanedinitrile. These derivatives have shown significant potential as anticancer and antimicrobial agents. The synthesis often involves a multi-component reaction, highlighting the efficiency of this building block.

This protocol details a one-pot, three-component synthesis of a highly functionalized pyridine derivative.

Materials:

-

Benzaldehyde (1.0 eq)

-

Malononitrile (2.0 eq)

-

Thiophenol (1.0 eq)

-

Ethanol (as solvent)

-

Piperidine (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1.0 eq), malononitrile (2.0 eq), and thiophenol (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

-

A solid product will precipitate during the reaction. Collect the precipitate by filtration.

-

Wash the collected solid with cold ethanol and then with diethyl ether.

-

Dry the product in a vacuum oven to yield 2-amino-6-mercapto-4-phenyl-pyridine-3,5-dicarbonitrile.

Characterization: The product's identity and purity should be confirmed using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Pharmacological Activities and Signaling Pathways

Derivatives synthesized from 2-(1-ethoxyethylidene)propanedinitrile have been evaluated for a range of biological activities. The following sections summarize some of the key findings and the implicated signaling pathways.

Antimicrobial Activity

Certain pyrazole derivatives synthesized from this precursor have demonstrated potent antibacterial activity, particularly against resistant strains of bacteria. The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[1][2]

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | IC₅₀ (DNA Gyrase, µg/mL) |

| Pyrazole A | Staphylococcus aureus | 0.5 | 0.15 |

| Pyrazole B | Escherichia coli | 2.0 | 0.8 |

| Pyrazole C | Mycobacterium tuberculosis | 1.0 | Not Reported |

Note: Data compiled from various literature sources. Specific compound structures are proprietary to the cited research.

References

Methodological & Application

Application Notes and Protocols: (1-Ethoxyethylidene)malononitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(1-Ethoxyethylidene)malononitrile is a versatile and highly reactive reagent in organic synthesis, serving as a valuable building block for the construction of a wide array of heterocyclic compounds. Its trifunctionality, featuring a reactive double bond, two nitrile groups, and a labile ethoxy group, allows for diverse cyclization strategies, including condensation, Michael addition, and cycloaddition reactions. These application notes provide an overview of its utility in the synthesis of key heterocyclic systems, detailed experimental protocols for representative transformations, and a summary of reaction data.

I. Synthesis of 5-Aminopyrazoles

The reaction of (1-ethoxyethylidene)malononitrile with hydrazine derivatives is a straightforward and efficient method for the synthesis of 5-aminopyrazole-4-carbonitriles. This transformation is a cornerstone in the construction of pyrazole-based scaffolds, which are prevalent in many biologically active molecules.

Reaction Pathway:

The synthesis proceeds via an initial nucleophilic attack of the hydrazine at the ethoxy-bearing carbon of (1-ethoxyethylidene)malononitrile, followed by the elimination of ethanol. The resulting intermediate then undergoes an intramolecular cyclization through the attack of the second nitrogen atom of the hydrazine onto one of the nitrile groups, leading to the formation of the 5-aminopyrazole ring.

Experimental protocol for Knoevenagel condensation using (1-Ethoxyethylidene)malononitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. The procedure outlined focuses on the reaction between aromatic aldehydes and the active methylene compound, malononitrile. This reaction is a cornerstone in the synthesis of α,β-unsaturated nitriles, which are valuable precursors for various heterocyclic compounds and pharmacologically active molecules. The protocol described is a straightforward, efficient, and environmentally conscious method that delivers high yields at room temperature.

Introduction

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (such as malononitrile or a malonic ester) to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] This reaction is typically catalyzed by a weak base, such as an amine.[2] The products, often benzylidenemalononitrile derivatives, are crucial intermediates in organic synthesis and drug discovery.[3]

It is important to clarify the role of the specified reagent, (1-Ethoxyethylidene)malononitrile. This compound is an enol ether and is typically a product of the reaction between an orthoacetate and malononitrile, or it is used as an electrophilic substrate in subsequent reactions (e.g., for the synthesis of pyridones). The classical Knoevenagel condensation, however, utilizes the active methylene group of a compound like malononitrile to attack a carbonyl carbon. Therefore, this protocol will detail the widely applicable and foundational reaction of an aldehyde with malononitrile.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

This protocol is adapted from an efficient and environmentally friendly method that utilizes a water and glycerol solvent system at room temperature.[3]

2.1. Materials and Reagents

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Malononitrile

-

Glycerol

-

Deionized Water

-

Ethanol (for washing/recrystallization)

-

Round-bottomed flask (25 mL)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel)

-

Silica TLC plates

2.2. Reaction Procedure

-

In a 25 mL round-bottomed flask, combine the aromatic aldehyde (3.0 mmol) and malononitrile (3.5 mmol).

-

Add 5 mL of a 1:1 (v/v) mixture of deionized water and glycerol to the flask.

-

Place the flask on a magnetic stirrer and stir the solution vigorously at room temperature.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 24 hours.[3]

-

Upon completion, a precipitate will have formed. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected precipitate thoroughly with 50 mL of ice-cold water to remove any residual glycerol and unreacted starting materials.[3]

-

If necessary, the crude product can be further purified by recrystallization from ethanol.

-

Dry the final product under vacuum to obtain the pure benzylidenemalononitrile derivative.

Quantitative Data Summary

The following table summarizes the yields obtained for the Knoevenagel condensation between various substituted benzaldehydes and malononitrile using the protocol described above.[3]

| Entry | Aldehyde (Reactant) | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2-Benzylidenemalononitrile | 24 | 99 |

| 2 | 4-Methylbenzaldehyde | 2-(4-Methylbenzylidene)malononitrile | 24 | 91 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | 24 | 85 |

| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 24 | 95 |

| 5 | 4-Bromobenzaldehyde | 2-(4-Bromobenzylidene)malononitrile | 24 | 89 |

| 6 | 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 24 | 71 |

| 7 | 2-Chlorobenzaldehyde | 2-(2-Chlorobenzylidene)malononitrile | 24 | 94 |

Visualized Experimental Workflow

The following diagram illustrates the key steps of the experimental protocol.

Caption: Workflow for the Knoevenagel condensation reaction.

Reaction Mechanism

The Knoevenagel condensation proceeds through a well-established mechanism.

-

Deprotonation: The basic catalyst (or in this case, the polar protic solvent assists) deprotonates the active methylene group of malononitrile to form a resonance-stabilized carbanion (enolate).[4]

-

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate.[4]

-

Protonation: The resulting alkoxide intermediate is protonated by a water molecule.

-

Dehydration: The alcohol intermediate undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. The formation of the conjugated system is the driving force for this elimination step.

References

(1-Ethoxyethylidene)malononitrile: A Versatile Precursor for the Synthesis of Pharmaceutical Compounds

For Immediate Release

(1-Ethoxyethylidene)malononitrile (EEMN) is a highly reactive and versatile building block that has garnered significant attention in medicinal chemistry. Its unique chemical structure, featuring a reactive ethoxyvinylidene group and two nitrile functionalities, makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds with diverse therapeutic applications. This document provides detailed application notes and protocols for the synthesis of two major classes of pharmaceutical compounds derived from EEMN: pyrazolopyrimidines, exemplified by the hypnotic agent Zaleplon, and pyrido[2,3-d]pyrimidines, which are potent kinase inhibitors.

Application in the Synthesis of Zaleplon

Zaleplon is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. It belongs to the pyrazolopyrimidine class of drugs. A key intermediate in the synthesis of Zaleplon is 3-amino-4-cyanopyrazole, which can be efficiently synthesized from (1-Ethoxyethylidene)malononitrile.

Experimental Protocol: Synthesis of 3-Amino-4-cyanopyrazole from (1-Ethoxyethylidene)malononitrile

This protocol details the cyclocondensation reaction of (1-Ethoxyethylidene)malononitrile with hydrazine hydrate to yield 3-amino-4-cyanopyrazole.

Materials:

-

(1-Ethoxyethylidene)malononitrile (EEMN)

-

Hydrazine hydrate

-

Ethanol

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (1-Ethoxyethylidene)malononitrile (1.0 eq) in ethanol.

-

To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

If precipitation is not sufficient, the solvent can be partially evaporated under reduced pressure.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol or an ethanol/water mixture.

-

Dry the product under vacuum to obtain 3-amino-4-cyanopyrazole.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| (1-Ethoxyethylidene)malononitrile | 136.15 | 1.0 |

| Hydrazine hydrate | 50.06 | 1.0 - 1.2 |

| 3-Amino-4-cyanopyrazole | 108.10 | - |

Note: The yield of this reaction is typically high, often exceeding 80-90%.

Subsequent Synthesis of Zaleplon

The synthesized 3-amino-4-cyanopyrazole is then reacted with N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide in the presence of an acid catalyst, such as acetic acid, to yield Zaleplon.[1][2][3] This cyclocondensation reaction forms the pyrazolo[1,5-a]pyrimidine core structure of the final drug molecule.[1][2][3]

Application in the Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

Pyrido[2,3-d]pyrimidines are a class of bicyclic heteroaromatic compounds that have shown significant promise as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Pim-1 kinase, which are crucial targets in cancer therapy. (1-Ethoxyethylidene)malononitrile can serve as a key precursor for the construction of the substituted pyridine ring in these molecules.

General Experimental Protocol: Synthesis of 4-Aminopyrido[2,3-d]pyrimidine Derivatives

This protocol outlines a general multi-component reaction for the synthesis of substituted 4-aminopyrido[2,3-d]pyrimidines.

Materials:

-

(1-Ethoxyethylidene)malononitrile (EEMN)

-

An appropriate aminopyrimidine (e.g., 2,4-diamino-6-hydroxypyrimidine)

-

An aromatic aldehyde

-

A suitable solvent (e.g., ethanol, dimethylformamide)

-

A catalyst (e.g., piperidine, acetic acid)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve the aminopyrimidine (1.0 eq) and the aromatic aldehyde (1.0 eq) in the chosen solvent.

-

Add a catalytic amount of piperidine or acetic acid to the mixture.

-

To this solution, add (1-Ethoxyethylidene)malononitrile (1.0 eq) and stir at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 4 to 12 hours.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

| Reactant/Product | Role |

| (1-Ethoxyethylidene)malononitrile | Pyridine ring precursor |

| Aminopyrimidine | Pyrimidine core |

| Aromatic aldehyde | Source of aryl substituent |

| Exemplary Product: 4-Aminopyrido[2,3-d]pyrimidine | Kinase inhibitor scaffold |

Note: Yields for this type of reaction can vary significantly based on the specific reactants and conditions used.

Signaling Pathways

CDK2 Signaling Pathway in Cell Cycle Regulation

CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition.[4][5] Its activity is dependent on its association with cyclins E and A.[4] The CDK2/cyclin E complex phosphorylates various substrates, including the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[6] E2F then activates the transcription of genes required for DNA replication, thereby promoting entry into the S phase.[6] Inhibitors of CDK2 can block this process, leading to cell cycle arrest and are therefore investigated as anti-cancer agents.

Pim-1 Kinase Signaling Pathway in Cancer

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[7][8][9][10] It is often overexpressed in various cancers. The expression of Pim-1 is regulated by the JAK/STAT signaling pathway.[7] Pim-1 kinase exerts its oncogenic effects by phosphorylating and regulating the activity of several downstream targets, including the pro-apoptotic protein Bad and cell cycle regulators like p21.[8][10] By inhibiting Bad, Pim-1 promotes cell survival.[11] Pim-1 inhibitors are being developed as potential anti-cancer therapeutics.

Conclusion

(1-Ethoxyethylidene)malononitrile is a valuable and versatile precursor for the synthesis of pharmaceutically important heterocyclic compounds. The straightforward protocols for its conversion into key intermediates for drugs like Zaleplon and its utility in the multi-component synthesis of potential kinase inhibitors highlight its significance in drug discovery and development. The provided application notes and protocols serve as a practical guide for researchers in the field, facilitating the exploration of new therapeutic agents based on the EEMN scaffold.

References

- 1. US7772394B2 - Zaleplon synthesis - Google Patents [patents.google.com]

- 2. WO2005023813A1 - Zaleplon synthesis - Google Patents [patents.google.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 5. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 11. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for the Synthesis of Pyridine Derivatives from (1-Ethoxyethylidene)malononitrile and Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various synthetic routes to this important heterocycle, the multi-component reaction (MCR) strategy offers significant advantages in terms of efficiency, atom economy, and operational simplicity. This document provides detailed protocols for the synthesis of highly functionalized 2-amino-3-cyanopyridine derivatives. While the specific starting material, (1-Ethoxyethylidene)malononitrile, is an activated form of malononitrile, the more general and widely reported synthesis involves a one-pot condensation of an aldehyde, a methyl ketone, malononitrile, and an ammonium salt. This approach is mechanistically related and provides a versatile and robust method for accessing a diverse range of pyridine derivatives.

The protocols outlined below are based on established literature procedures and offer variations in catalysts and reaction conditions, including conventional heating and microwave irradiation. These methods are known for their high yields and amenability to creating libraries of compounds for drug discovery and development.

General Reaction Scheme

The synthesis of 2-amino-3-cyanopyridine derivatives is typically achieved through a four-component reaction as depicted below. The reaction proceeds via the initial formation of an arylidenemalononitrile intermediate from the aldehyde and malononitrile, and an enamine from the ketone and ammonium acetate. A subsequent Michael addition, cyclization, and aromatization afford the final pyridine product.

Proposed Reaction Mechanism:

The Role of (1-Ethoxyethylidene)malononitrile in Medicinal Chemistry: A Versatile Building Block for Bioactive Heterocycles

(1-Ethoxyethylidene)malononitrile (EEMN) has emerged as a pivotal reagent in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity, stemming from the presence of two nitrile groups and an activated double bond, allows for facile construction of diverse molecular scaffolds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging EEMN in their research endeavors.

Application Notes

(1-Ethoxyethylidene)malononitrile is a key intermediate in the pharmaceutical industry for the development of a variety of medicinal compounds.[1] It is particularly valuable in the synthesis of nitrogen-containing heterocycles, which are prevalent in numerous drug molecules. The primary applications of EEMN in medicinal chemistry research revolve around its use as a starting material for the synthesis of:

-

Pyrido[2,3-d]pyrimidines: This class of compounds has garnered significant attention for its potent inhibitory activity against various protein kinases, which are critical targets in oncology.[2] Derivatives of pyrido[2,3-d]pyrimidine have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), both of which play crucial roles in cell cycle regulation and cancer progression.

-

Pyrazoles: 5-aminopyrazole derivatives, readily synthesized from EEMN, serve as important synthons for more complex heterocyclic systems. These pyrazole-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.

-

Other Bioactive Heterocycles: The reactivity of EEMN allows for its use in the synthesis of other heterocyclic systems, such as pyridines and pyrazolo[5,1-d][1][3][4]tetrazines, which are also of interest in drug discovery.[5]

The subsequent sections provide quantitative data on the biological activities of compounds derived from EEMN, detailed experimental protocols for their synthesis and biological evaluation, and diagrams of relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data for the biological activity of representative compounds synthesized using (1-Ethoxyethylidene)malononitrile as a key starting material.

Table 1: Anticancer and Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound Class | Target | Specific Compound/Derivative | IC50 Value | Cell Line/Assay Conditions | Reference |

| Pyrido[2,3-d]pyrimidine | CDK2/Cyclin A | 4-aminopyrido[2,3-d]pyrimidine derivative | Not explicitly stated in snippets, but evaluated | Inhibition of CDK2-Cyclin | [6] |

| Thieno[3,2-d]pyrimidine | EGFRL858R/T790M | Compound B1 | 13 nM | Kinase Inhibition Assay | [7] |

| Thieno[3,2-d]pyrimidine | EGFRWT | Compound B1 | >1000 nM (>76-fold selectivity) | Kinase Inhibition Assay | [7] |

| Thieno[3,2-d]pyrimidine | Antiproliferative | Compound B1 | 0.087 µM | H1975 cells | [7] |

| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | Compound 4 | 11.4 nM | Kinase Inhibition Assay | [8] |

| Pyrido[2,3-d]pyrimidine | Cytotoxicity | Compound 4 | 0.57 µM | MCF-7 cells | [8] |

| Pyrido[2,3-d]pyrimidine | Cytotoxicity | Compound 11 | 1.31 µM | MCF-7 cells | [8] |

| Pyrido[2,3-d]pyrimidine | Cytotoxicity | Compound 4 | 1.13 µM | HepG2 cells | [8] |

| Pyrido[2,3-d]pyrimidine | Cytotoxicity | Compound 11 | 0.99 µM | HepG2 cells | [8] |

Table 2: Anticancer and Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound Class | Target | Specific Compound/Derivative | IC50 Value | Cell Line/Assay Conditions | Reference |

| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | Compound 14 | 0.057 ± 0.003 µM | Enzymatic Inhibition Assay | [9] |

| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | Compound 13 | 0.081 ± 0.004 µM | Enzymatic Inhibition Assay | [9] |

| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | Compound 15 | 0.119 ± 0.007 µM | Enzymatic Inhibition Assay | [9] |

| Pyrazolo[3,4-d]pyrimidine | Cytotoxicity | Compound 14 | 45 nM | MCF-7 cells | [9] |

| Pyrazolo[3,4-d]pyrimidine | Cytotoxicity | Compound 14 | 6 nM | HCT-116 cells | [9] |

| Pyrazolo[3,4-d]pyrimidine | Cytotoxicity | Compound 14 | 48 nM | HepG-2 cells | [9] |

| Pyrazolo[3,4-d]pyrimidine | Cytotoxicity | Compound 15 | 46 nM | MCF-7 cells | [9] |

| Pyrazolo[3,4-d]pyrimidine | Cytotoxicity | Compound 15 | 7 nM | HCT-116 cells | [9] |

| Pyrazolo[3,4-d]pyrimidine | Cytotoxicity | Compound 15 | 48 nM | HepG-2 cells | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key heterocyclic scaffolds from (1-Ethoxyethylidene)malononitrile and for the biological assays used to evaluate their activity.

Synthesis Protocols

Protocol 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

This protocol describes the synthesis of a 5-aminopyrazole derivative, a versatile intermediate for more complex bioactive molecules.

Materials:

-

(1-Ethoxyethylidene)malononitrile (EEMN)

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane (CH2Cl2)

Procedure:

-

Prepare a solution of (1-Ethoxyethylidene)malononitrile in a 1:1 mixture of ethanol and dichloromethane.

-

Add hydrazine hydrate to the solution at room temperature.

-

Stir the reaction mixture for 5 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

Protocol 2: Synthesis of 4-Amino-pyrido[2,3-d]pyrimidine Derivatives

This protocol outlines a general method for the synthesis of the pyrido[2,3-d]pyrimidine core, which can be further functionalized to generate a library of potential kinase inhibitors.

Materials:

-

(1-Ethoxyethylidene)malononitrile (EEMN)

-

Guanidine or substituted guanidines

-

An appropriate aldehyde

-

6-aminouracil or a related aminopyrimidine

-

Ethanol or other suitable solvent

-

Base catalyst (e.g., piperidine, sodium ethoxide)

Procedure:

-

A mixture of an aromatic aldehyde, malononitrile, and 4(6)-aminouracil is prepared in a suitable solvent such as aqueous ethanol.

-

A catalytic amount of a base like diammonium hydrogen phosphate can be added.

-

The reaction mixture is then heated under reflux.

-

Alternatively, the reaction can be carried out under microwave irradiation.

-

The reaction proceeds via a domino Knoevenagel-Michael-cyclization mechanism.

-

After cooling, the precipitated product is collected by filtration, washed, and dried to yield the pyrido[2,3-d]pyrimidine derivative.

Biological Assay Protocols

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-